molecular formula C24H31N3O B2665146 4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 922031-52-5

4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No.: B2665146
CAS No.: 922031-52-5
M. Wt: 377.532
InChI Key: XLRVLIUJGFVNST-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide, also known as MMPI, is a chemical compound that has been extensively studied for its potential use in scientific research. MMPI is a selective inhibitor of the enzyme matrix metalloproteinase (MMP), which is involved in the breakdown of extracellular matrix proteins.

Scientific Research Applications

Anti-acetylcholinesterase Activity

Piperidine derivatives, including those structurally similar to the specified compound, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This class of compounds shows promise in the treatment of conditions like Alzheimer's disease by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine, thereby increasing acetylcholine levels and improving cognitive function. For instance, a study demonstrated the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, with some showing potent AChE inhibition, suggesting potential as antidementia agents (Sugimoto et al., 1990).

Metabolic Studies

Research on compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) sheds light on the metabolism of substances within this chemical class, specifically in the context of treating insomnia. The study details the metabolic pathways and the elimination profile of the compound, contributing to the understanding of how similar compounds are processed in the body (Renzulli et al., 2011).

Antipsychotic Profile Modifications

Further research has focused on modifying the structure of piperidine and isoindolinone derivatives to explore their antipsychotic potential. These studies aim to optimize the therapeutic profile of such compounds, reducing side effects and improving efficacy against symptoms of schizophrenia and related disorders. Adjustments in the linking bridge between phthalimide and isoindolinone moieties have been investigated for their effects on dopamine D2 and serotonin 5-HT1a and 5-HT2 receptor activity, with specific bridge lengths enhancing biological activity (Norman et al., 1996).

Antimicrobial Activities

Synthesis and evaluation of new 1,2,4-triazole derivatives, including those with modifications to piperidine structures, have been explored for their antimicrobial properties. These studies aim to develop new therapeutic agents capable of combating bacterial infections, with some compounds displaying promising activity against various microorganisms (Bektaş et al., 2010).

Electrochemical and Thermodynamic Studies

Benzimidazole derivatives with piperazine substituents have been studied for their corrosion inhibition properties on steel in acidic environments. These investigations provide insights into the application of similar compounds in protecting industrial materials from corrosion, highlighting their potential utility beyond pharmacological applications (Yadav et al., 2016).

Properties

IUPAC Name

4-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-18-6-8-19(9-7-18)24(28)25-17-23(27-13-4-3-5-14-27)20-10-11-22-21(16-20)12-15-26(22)2/h6-11,16,23H,3-5,12-15,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRVLIUJGFVNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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